molecular formula C25H24N4O4 B2956570 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1421524-65-3

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2956570
CAS No.: 1421524-65-3
M. Wt: 444.491
InChI Key: BZMRWYGXGWMVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a coumarin (2H-chromene-2-one) backbone substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide side chain is further functionalized with a pyrazole ring bearing cyclopentyl and pyridin-4-yl substituents.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-32-22-8-4-5-17-13-20(25(31)33-23(17)22)24(30)27-15-18-14-21(16-9-11-26-12-10-16)29(28-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMRWYGXGWMVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3C_{21}H_{22}N_{4}O_{3} with a molecular weight of approximately 378.43 g/mol. The structure features a chromene core, a pyrazole moiety, and a carboxamide functional group, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from cyclopentanone and pyridine derivatives. A common synthetic route includes:

  • Formation of the Pyrazole Ring : Cyclopentanone reacts with pyridine-4-carbaldehyde and hydrazine hydrate.
  • Reactions Leading to Chromene Derivatives : Subsequent steps involve the introduction of methoxy and carboxamide groups through various coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and chromene structures exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, such as:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)0.045
Compound BA549 (Lung Cancer)0.067
Compound CHeLa (Cervical Cancer)0.033

These compounds often work by inhibiting key enzymes involved in cancer cell proliferation, such as IKK-2, which plays a role in NF-kB signaling pathways crucial for cancer survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated moderate activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli250 µg/mL
Candida albicans250 µg/mL

These results suggest that the compound could be developed as a potential antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Breast Cancer : A study reported that a derivative exhibited an IC50 value of 0.045 µM against MCF-7 cells, indicating potent anticancer activity.
  • Antimicrobial Screening : Another study tested various derivatives against Staphylococcus aureus and found consistent MIC values around 250 µg/mL.
  • Inflammation Model : In a rat model of inflammation, treatment with the compound led to a significant reduction in swelling and pain indicators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Derivatives

describes a series of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p) synthesized via EDCI/HOBt-mediated coupling . While these compounds share the pyrazole-carboxamide core with the target molecule, key differences include:

  • Backbone Divergence : The coumarin system in the target compound contrasts with the dichlorophenyl or fluorophenyl groups in derivatives, which may alter solubility and binding affinity.
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Coumarin Cyclopentyl, Pyridin-4-yl Not reported Not reported Not reported
3a () Pyrazole Phenyl, Chloro, Methyl 402.8 133–135 68
3d () Pyrazole 4-Fluorophenyl, Chloro, Methyl 421.0 181–183 71
PF-2545920 () Quinoline-Pyrazole Methyl, Pyridin-4-yl 434.5 Not reported Not reported

Functional Analogues in PDE Inhibition

PF-2545920 (), a PDE10A inhibitor, shares the pyridin-4-yl-pyrazole motif with the target compound but incorporates a quinoline backbone instead of coumarin . This substitution may influence:

  • Enzyme Selectivity: Quinoline’s planar structure favors interactions with PDE10A’s hydrophobic pocket, whereas coumarin’s oxygen-rich system could target PDE isoforms with polar active sites.
  • Bioavailability: The methoxy group in the target compound may improve aqueous solubility compared to PF-2545920’s methyl-quinoline system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.